DNA intercalator 1
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Overview
Description
DNA intercalator 1 is a compound that interacts with DNA by inserting itself between the base pairs of the DNA double helix. This interaction can disrupt the normal function of DNA, making DNA intercalators valuable tools in various scientific fields, including chemistry, biology, and medicine. DNA intercalators are often used in cancer chemotherapy due to their ability to inhibit DNA replication and transcription .
Preparation Methods
The preparation of DNA intercalator 1 involves several synthetic routes and reaction conditions. One common method includes the use of organic synthesis techniques to create the intercalating moiety, which is then attached to a linker molecule. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like polyethylene glycol (PEG) and Tween 80 . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
DNA intercalator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of quinones, while reduction reactions can produce hydroquinones .
Scientific Research Applications
DNA intercalator 1 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between small molecules and DNA. In biology, it serves as a fluorescent probe to visualize DNA and monitor DNA transactions in vivo and in vitro . In medicine, DNA intercalators are used as anticancer agents due to their ability to inhibit DNA replication and transcription . Additionally, DNA intercalators are employed in molecular biology for DNA imaging and as tools to study DNA-protein interactions .
Mechanism of Action
The mechanism of action of DNA intercalator 1 involves its insertion between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of DNA, leading to the inhibition of DNA replication and transcription. The molecular targets of this compound include the DNA double helix itself, as well as various DNA-binding proteins involved in replication and transcription . The pathways affected by DNA intercalation include those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
DNA intercalator 1 can be compared with other similar compounds, such as ethidium bromide, daunomycin, and doxorubicin . These compounds also intercalate into DNA and disrupt its normal function. this compound may have unique properties, such as higher binding affinity or slower dissociation rates, making it more effective in certain applications . Other similar compounds include berberine, proflavine, and thalidomide .
Properties
Molecular Formula |
C36H48N6Sn |
---|---|
Molecular Weight |
683.5 g/mol |
IUPAC Name |
tributyl-[3-[6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/C24H21N6.3C4H9.Sn/c1-2-4-16(5-3-1)23-26-19-8-6-17(14-21(19)28-23)24-27-20-9-7-18(15-22(20)29-24)30-12-10-25-11-13-30;3*1-3-4-2;/h1-2,4-9,14-15,25H,10-13H2,(H,26,28)(H,27,29);3*1,3-4H2,2H3; |
InChI Key |
MFEXCMZLMJYQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCNCC6 |
Origin of Product |
United States |
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